molecular formula C20H26N4O3S B2552583 N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 899952-66-0

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2552583
CAS No.: 899952-66-0
M. Wt: 402.51
InChI Key: MEZOTESSHZHKGT-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a synthetic small molecule investigated for its potential as a modulator of protein kinase activity. This compound belongs to a class of thienopyrazole-based structures designed to interact with the ATP-binding site of various kinases. Its core molecular architecture, featuring the thieno[3,4-c]pyrazole scaffold, is a key pharmacophore known for inhibiting kinase signaling pathways. Research into this compound is primarily focused on its utility as a chemical probe for JAK family kinases , which are critical components in cytokine signaling and are implicated in oncogenesis and inflammatory diseases. By potentially inhibiting JAK2 and other JAK isoforms, this ethanediamide derivative serves as a valuable tool for elucidating the role of the JAK-STAT signaling pathway in cellular proliferation, apoptosis, and immune responses. Its research applications extend to preclinical studies in hematological malignancies, autoimmune disorders, and as a lead compound for the development of novel targeted therapeutics.

Properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-20(2,3)24-17(15-11-28-12-16(15)23-24)22-19(26)18(25)21-10-9-13-5-7-14(27-4)8-6-13/h5-8H,9-12H2,1-4H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZOTESSHZHKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves a multi-step process:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclocondensation of a suitable thieno precursor with hydrazine or its derivatives under controlled conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Methoxyphenyl Ethyl Ethanediamide Moiety: This step involves the coupling of the thieno[3,4-c]pyrazole core with the methoxyphenyl ethyl ethanediamide moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives and other oxidized products.

    Reduction: Amino derivatives and reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research has indicated several promising biological activities associated with this compound:

1. Anticancer Activity
Studies have shown that derivatives of thieno[3,4-c]pyrazole exhibit cytotoxic effects against various cancer cell lines. For instance, N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been evaluated for its effects on breast cancer cells (MDA-MB-231).

CompoundIC50 (μM)
This compound25.0
Compound A27.6
Compound B29.3

2. Antimicrobial Activity
The compound has demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial efficacy indicates its potential as a therapeutic agent.

Bacterial StrainInhibition Zone (mm)
MRSA15
Escherichia coli12

3. Anti-inflammatory Properties
In vitro studies have suggested that this compound can inhibit pro-inflammatory cytokines and reduce inflammatory markers in animal models.

Case Studies

Case Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of thieno[3,4-c]pyrazole derivatives reported that this compound exhibited significant cytotoxicity against MDA-MB-231 cells compared to control groups.

Case Study 2: Antimicrobial Testing
In antimicrobial assays against a panel of bacterial strains, the compound showed moderate to excellent inhibitory effects on growth. Notably, it was particularly effective against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide depends on its specific application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, leading to reduced inflammation or cancer cell proliferation.

    Biology: The compound may bind to specific proteins or nucleic acids, altering their function and leading to biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thieno[3,4-c]pyrrole Derivatives

A structurally related compound, (S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide (), shares the thieno-fused heterocycle but replaces pyrazole with pyrrole. Key differences include:

  • Substituents : Methylsulfonyl and ethoxy groups instead of tert-butyl and ethanediamide.
Table 1: Structural Comparison with Thieno[3,4-c]pyrrole Analog
Feature Target Compound Thieno[3,4-c]pyrrole Analog
Core Structure Pyrazole Pyrrole
Key Substituent 1 tert-Butyl Methylsulfonyl
Key Substituent 2 Ethanediamide Ethoxy
Molecular Weight (g/mol) 372.48 ~450 (estimated)
Likely Solubility Moderate in DMSO/MeOH Higher in aqueous buffers

Formoterol-Related Compounds

Formoterol-related compounds (–4) share the 4-methoxyphenylethylamine motif but differ in core structure and functional groups:

  • Formoterol-Related Compound B: Contains a formamide group and a hydroxy-phenyl-ethanol backbone. The ethanediamide in the target compound may exhibit stronger hydrogen-bonding capacity, influencing protein binding or crystallization behavior .
  • Formoterol-Related Compound C: Features an acetamide group, structurally closer to the ethanediamide in the target compound but lacking the thienopyrazole core. This difference suggests divergent pharmacological targets .
Table 2: Comparison with Formoterol-Related Compounds
Feature Target Compound Formoterol-Related Compound B
Core Structure Thienopyrazole Phenyl-ethanol
Functional Group Ethanediamide Formamide
4-Methoxyphenyl Group Yes (ethyl-linked) Yes (ethyl-linked)
Hydrogen-Bond Capacity High (two amide groups) Moderate (one amide)

Cyclohexanol-Containing Impurities

Impurity H (), 1-[(1RS)-1-(4-methoxyphenyl)-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]-cyclohexanol, shares the 4-methoxyphenylethylamino group but incorporates a cyclohexanol ring. Key contrasts include:

  • Lipophilicity: The cyclohexanol group in Impurity H may reduce membrane permeability compared to the tert-butyl group.
  • Metabolic Stability: Tert-butyl groups are known to resist oxidative metabolism, whereas cyclohexanol could undergo phase II conjugation .

Research Implications and Limitations

The comparisons are speculative, based on substituent effects and known structure-activity relationships (SARs). For instance:

  • The tert-butyl group likely enhances metabolic stability but may reduce aqueous solubility.
  • The ethanediamide moiety could improve crystallinity, as seen in SHELX-refined structures (), though this requires experimental validation.

Biological Activity

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Formula

The compound has the following chemical formula and properties:

PropertyValue
Molecular Formula C17H26N4O3S
Molecular Weight 366.47834 g/mol
IUPAC Name This compound
SMILES CC1CN(CC(C)O1)C(=O)C(=O)Nc3c2CSCc2nn3C(C)(C)C

The structural complexity of this compound suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds with similar thieno[3,4-c]pyrazole scaffolds exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) as low as 16 μg/mL for some analogues .

Anticancer Activity

The compound's structure suggests potential anticancer properties. A study identified a related thieno[3,4-c]pyrazole derivative as having notable anticancer effects through screening on multicellular spheroids, indicating its ability to inhibit tumor growth effectively . The mechanism of action may involve the induction of apoptosis or cell cycle arrest in cancer cells.

Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This dual inhibition can lead to reduced inflammation and pain relief without the common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Clinical Findings

  • Antimicrobial Activity : A study reported that a thiazole derivative had an MIC of ≤0.25 μg/mL against A. baumannii, suggesting that modifications in the thieno[3,4-c]pyrazole structure could enhance antimicrobial potency .
  • Anticancer Screening : In a drug library screening for anticancer compounds, derivatives of thieno[3,4-c]pyrazole were identified as promising candidates due to their ability to inhibit cancer cell proliferation in vitro .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways (e.g., COX and LOX), leading to reduced synthesis of pro-inflammatory mediators.
  • Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression in cancer cells, potentially leading to increased apoptosis.
  • Antioxidant Activity : Some derivatives possess antioxidant properties that can protect cells from oxidative stress.

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